molecular formula C11H19BO2 B3024934 (E)-2-(2-cyclopropylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 849061-99-0

(E)-2-(2-cyclopropylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B3024934
CAS No.: 849061-99-0
M. Wt: 194.08 g/mol
InChI Key: FCWYPDPDAZGFRJ-BQYQJAHWSA-N
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Description

The compound contains a cyclopropyl group, which is part of the established molecular architecture used in drug discovery and development . It also contains a boronic ester group, which is a versatile reagent for synthesis and cross-coupling reactions .


Synthesis Analysis

Cyclopropylboronic acid pinacol ester can be used as a cyclopropylating reagent in the study of thiophenol S-cyclopropylation, catalyzed by copper (II) acetate . It can also be used in one of the key synthetic steps for the preparation of 5-lipoxygenase activating protein (FLAP) inhibitor .


Molecular Structure Analysis

The cyclopropyl ring is attractive to drug hunters due to the coplanarity of the three carbon atoms, shorter C-C bonds with enhanced p-character, and shorter C-H bonds that tend to be stronger than those in standard aliphatic chains .


Chemical Reactions Analysis

Cyclopropylboronic acid pinacol ester can participate in various chemical reactions, including cyclopropane synthesis and cross-coupling reactions .


Physical And Chemical Properties Analysis

The compound has a refractive index of 1.433, a boiling point of 146 °C, and a density of 0.922 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Preparative Synthesis: The compound is used in scalable processes for preparing related chemical reagents. For example, a continuous flow and distillation process was developed for efficiently producing a key propargylation reagent related to the dioxaborolane family, demonstrating its utility in large-scale chemical synthesis (Fandrick et al., 2012).
  • Selective Synthesis: It acts as a vinyl building block in the highly selective synthesis of 1-substituted (E)-buta-1,3-dienes via palladium-catalyzed Suzuki–Miyaura cross-coupling, showing high chemoselectivity (Szudkowska‐Fratczak et al., 2014).

Applications in Drug and Material Synthesis

  • Synthesis of Biologically Active Compounds: A derivative of the compound served as a building block for synthesizing biologically active silicon-based drugs (Büttner et al., 2007).
  • Development of New Materials: The compound has been used to synthesize boron-containing stilbene derivatives, which are potential intermediates for new materials in Liquid Crystal Display (LCD) technology and may have applications in treating neurodegenerative diseases (Das et al., 2015).

Catalysis and Organic Reactions

  • Catalytic Activity: Its derivatives are used in catalytic processes like dehydrogenative borylation of vinylarenes, producing regio- and stereodefined boronates (Murata et al., 2002).
  • Organic Synthesis: It facilitates the generation of enol borates, which can be added to aldehydes in stereoconvergent reactions, leading to syn-aldols, demonstrating its role in complex organic synthesis (Hoffmann et al., 1987).

Electronics and Sensing Applications

  • Electrochemical Properties: The electrochemical properties of compounds containing the dioxaborolane unit have been studied for potential applications in organic electronics (Tanigawa et al., 2016).
  • Fluorescence Probes: Derivatives have been synthesized for use as boronate ester fluorescence probes in detecting hydrogen peroxide, indicating their potential in sensing and diagnostics (Lampard et al., 2018).

Safety and Hazards

The compound is classified as a flammable liquid (Hazard Classifications Flam. Liq. 3). The safety precautions include avoiding flames and using personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves .

Future Directions

The use of vinylboronic acid pinacol ester as a comonomer and post-polymerization oxidation could afford vinyl alcohol (VA)–styrene copolymers, which were difficult to synthesize using a typical VA precursor monomer, vinyl acetate (VAc) . This suggests potential future directions in polymer chemistry.

Properties

IUPAC Name

2-[(E)-2-cyclopropylethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BO2/c1-10(2)11(3,4)14-12(13-10)8-7-9-5-6-9/h7-9H,5-6H2,1-4H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCWYPDPDAZGFRJ-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=CC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C/C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849061-99-0
Record name (E)-2-Cyclopropylethylene-1-boronic acid, pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(E)-2-(2-cyclopropylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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(E)-2-(2-cyclopropylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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(E)-2-(2-cyclopropylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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(E)-2-(2-cyclopropylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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(E)-2-(2-cyclopropylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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(E)-2-(2-cyclopropylvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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